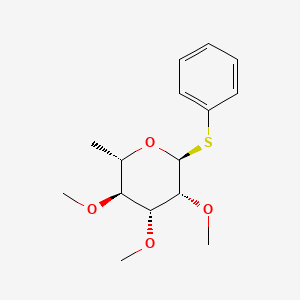

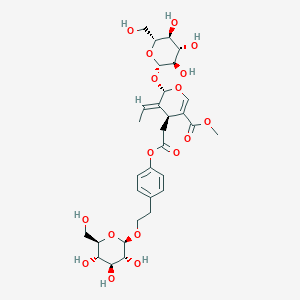

![molecular formula C31H45N3O21 B1494102 Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP CAS No. 1984814-42-7](/img/structure/B1494102.png)

Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

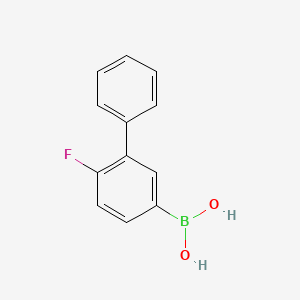

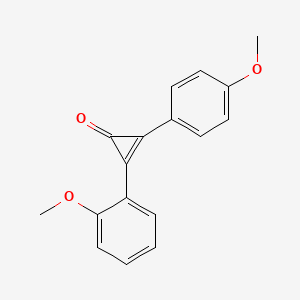

“Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP” is a biochemical reagent that can be used as a biomaterial or organic compound for life science-related research . It’s a derivative of N-Acetylgalactosamine (GalNAc), an amino sugar derivative of galactose .

Molecular Structure Analysis

The molecular structure of “Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP” contains a total of 103 bonds, including 58 non-H bonds, 11 multiple bonds, 15 rotatable bonds, 5 double bonds, 6 aromatic bonds, 4 six-membered rings, 1 carboxylic acid (aliphatic), 2 secondary amides (aliphatic), 1 nitro group (aromatic), 10 hydroxyl groups, and 2 primary alcohols .Applications De Recherche Scientifique

Galanin Receptors and Brain Function : A study described the cloning of a second galanin receptor type, GALR2, from the rat hypothalamus, which shares pharmacological similarities with GALR1 when expressed in COS-7 cells. This receptor is expressed in a diverse range of tissues, suggesting its widespread role in various physiological processes (Howard et al., 1997).

Regulatory Sequences for Galanin Expression : Research identified a highly conserved sequence, GAL5.1, located upstream of the human GAL transcription start site, which activates promoter activity in neurons expressing the galanin peptide. This sequence may play a role in modulating mood, food, and alcohol preference through genetic polymorphisms (Davidson et al., 2011).

Galanin and Anxiety Disorders : A study found associations between genetic variations in the GAL gene and the severity of symptoms in female patients suffering from panic disorder. This suggests a potential role of galanin in the pathogenesis of anxiety and affective disorders, indicating its significance in neurobiological research (Unschuld et al., 2008).

Galanin in Alcoholism and Anxiety : Galanin has been implicated in alcohol abuse and anxiety through animal studies. Human studies have found haplotype associations with alcoholism, suggesting a possible contribution of galanin to vulnerability to alcoholism, potentially mediated by anxiety (Belfer et al., 2006).

Mécanisme D'action

Target of Action

The primary target of this compound is the enzyme sialidase . Sialidases are glycosidases responsible for the removal of sialic acid residues from glycan portions of either glycoproteins or glycolipids . By desialylation, sialidases are able to modulate the functionality and stability of the Sia-containing molecules and are involved in both physiological and pathological pathways .

Mode of Action

The compound acts as a substrate for sialidases . It is recognized and cleaved by the enzyme, leading to the release of a nitrophenol group . This cleavage can be monitored by tracking the increase in absorbance at 405 nm, providing a measure of sialidase activity .

Biochemical Pathways

The compound is involved in the sialylation and desialylation processes, which are critical in regulating various biological processes . Desialylation of glycoconjugates influences cell signaling, adhesion, and apoptosis, receptor activation for adhesion, phagocytosis, cell migration, regulation of cell transformation, differentiation and migration, neuritogenesis, carcinogenesis, and insulin signaling .

Result of Action

The cleavage of this compound by sialidases can lead to changes in the functionality and stability of Sia-containing molecules . This can have downstream effects on various physiological and pathological pathways, including cell signaling, adhesion, apoptosis, and more .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence and activity of sialidases in the cellular environment would directly impact the compound’s action . Additionally, factors such as pH, temperature, and the presence of other interacting molecules could also influence the compound’s stability and efficacy.

Propriétés

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45N3O21/c1-11(37)32-19-15(39)7-31(30(46)47,55-27(19)21(41)16(40)8-35)50-10-18-23(43)26(54-29-25(45)24(44)22(42)17(9-36)52-29)20(33-12(2)38)28(53-18)51-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-36,39-45H,7-10H2,1-2H3,(H,32,37)(H,33,38)(H,46,47)/t15-,16+,17+,18+,19+,20+,21+,22-,23-,24-,25+,26+,27+,28+,29-,31+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZSJFGKSKBLDR-CHTWOQIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45N3O21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

795.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B1494040.png)